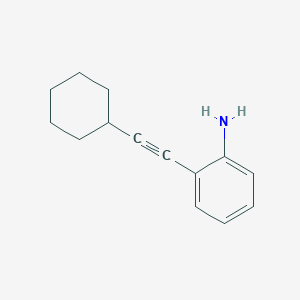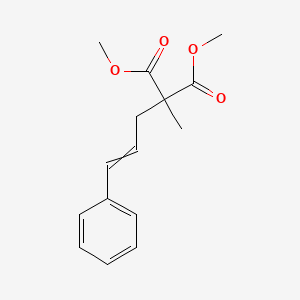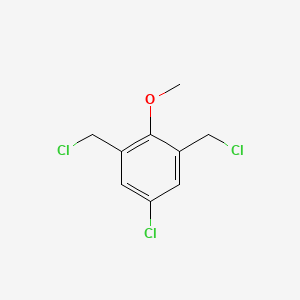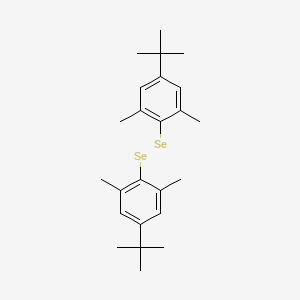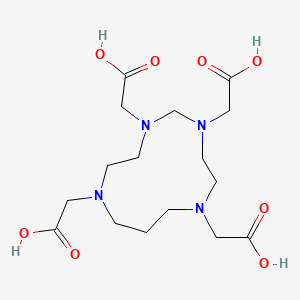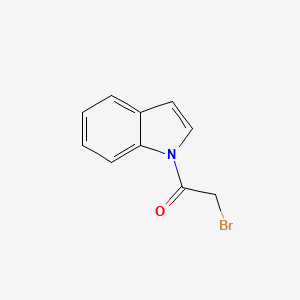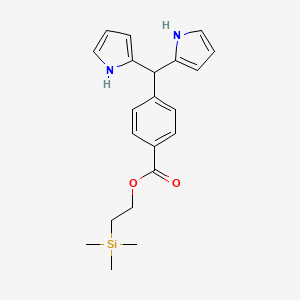
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester is a complex organic compound with the molecular formula C21H26N2O2Si. This compound is characterized by the presence of a benzoic acid core substituted with a di-1H-pyrrol-2-ylmethyl group and a 2-(trimethylsilyl)ethyl ester group. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester typically involves the esterification of 4-(di-1H-pyrrol-2-ylmethyl)benzoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Substituted esters or amides from nucleophilic substitution.
Applications De Recherche Scientifique
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, methyl ester: Similar structure but with a methyl ester group instead of a 2-(trimethylsilyl)ethyl ester group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Compounds with similar pyrrole and benzoic acid moieties but different functional groups.
Uniqueness
The presence of the 2-(trimethylsilyl)ethyl ester group in benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester imparts unique chemical properties, such as increased steric bulk and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Propriétés
Numéro CAS |
262267-30-1 |
|---|---|
Formule moléculaire |
C21H26N2O2Si |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C21H26N2O2Si/c1-26(2,3)15-14-25-21(24)17-10-8-16(9-11-17)20(18-6-4-12-22-18)19-7-5-13-23-19/h4-13,20,22-23H,14-15H2,1-3H3 |
Clé InChI |
MQPNMTSOYQAZFO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
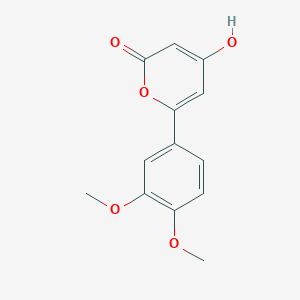
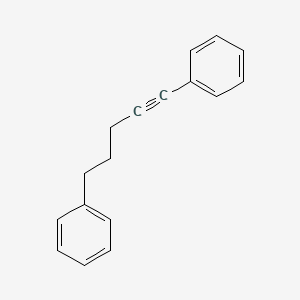

![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
